3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a heterocyclic compound with a complex structure. It combines a pyrazole ring, a benzoate moiety, and various substituents. The presence of both electron-withdrawing and electron-donating groups suggests potential reactivity and biological activity.
Molecular Structure Analysis
The molecular formula of this compound is C~24~H~15~ClFNO~4~S . Let’s examine its structural features:
- Pyrazole Ring : The central pyrazole ring contributes to the compound’s aromaticity and reactivity.
- Phenyl Groups : The phenyl groups attached to the pyrazole ring and the benzoate moiety influence the overall shape and electronic properties.
- Sulfonyl Group : The sulfonyl group (SO~2~) adds polarity and potential hydrogen bonding capabilities.
- Chlorine and Fluorine Substituents : These halogens enhance lipophilicity and may impact biological interactions.
Chemical Reactions Analysis
Given its diverse functional groups, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate could participate in various reactions:
- Substitution Reactions : The chlorine and fluorine atoms may undergo nucleophilic or electrophilic substitutions.
- Base-Catalyzed Hydrolysis : The ester linkage in the benzoate group could be hydrolyzed under basic conditions.
- Arylation Reactions : The phenyl groups may engage in cross-coupling reactions.
Physical And Chemical Properties Analysis
- Melting Point : Experimental determination is necessary to ascertain the melting point.
- Solubility : Solubility in various solvents (polar and nonpolar) affects its practical use.
- Stability : Assess stability under different conditions (light, temperature, pH).
- UV-Vis Absorption : Investigate its absorption spectrum.
Safety And Hazards
- Toxicity : Evaluate potential toxicity based on structural features.
- Handling Precautions : Use appropriate protective gear during synthesis and handling.
- Environmental Impact : Consider its persistence and potential harm to ecosystems.
Future Directions
- Biological Studies : Investigate its pharmacological activity, cellular effects, and potential therapeutic applications.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore analogs to understand key structural features.
- Patent Applications : If promising, consider patenting novel applications.
Remember that further research and collaboration are essential to unravel the full potential of this intriguing compound. 🧪🔬
: NY Times: How Tall Is Mount Everest?
: Wikipedia: Mount Everest
properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c1-15-21(32(29,30)17-11-6-3-7-12-17)22(27(26-15)16-9-4-2-5-10-16)31-23(28)20-18(24)13-8-14-19(20)25/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSIQJPHAHIAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.